molecular formula C12H7ClFN3 B2612209 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1031936-97-6

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2612209
CAS No.: 1031936-97-6
M. Wt: 247.66
InChI Key: BTHHVGFZQDCXKN-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS 1031936-97-6) is a high-purity chemical intermediate with significant applications in medicinal chemistry and neuroscience research. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its utility in drug discovery. The structure incorporates a reactive 4-chloro group and a 4-fluorophenyl moiety, making it a versatile building block for the synthesis of more complex molecules through cross-coupling and nucleophilic substitution reactions. Research into related pyrazolo[1,5-a]pyrazine compounds highlights their potential as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor . This mechanism is a promising therapeutic strategy for targeting neuropsychiatric and neurological conditions, including schizophrenia and depression . The synthetic approaches for such structures continue to be a focus of organic chemistry, with an emphasis on efficiency and good yields . This product is intended for use in laboratory research as a key intermediate. For Research Use Only. Not for human use.

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)6-5-15-12)8-1-3-9(14)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHVGFZQDCXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. A study synthesized various derivatives, including those based on the pyrazolo structure, and evaluated their antibacterial and antifungal activities against several pathogens. The results indicated that many compounds showed significant efficacy, suggesting that 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine could be explored further as an antimicrobial agent .

Antitumor Activity

The compound has been investigated for its antitumor potential. In vitro studies have shown that related pyrazolo derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These findings indicate the potential for 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine to be developed into a therapeutic agent for cancer treatment .

Enzyme Inhibition

Compounds with similar structures have been reported to act as enzyme inhibitors, particularly against cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. The ability of this compound to interact with these enzymes could lead to anti-inflammatory applications .

Photophysical Properties

Research indicates that pyrazolo derivatives possess significant photophysical properties, making them suitable candidates for optical applications. Their ability to act as fluorophores opens avenues for their use in materials science, particularly in developing sensors and imaging agents .

Crystal Engineering

The unique structural characteristics of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine allow it to form crystals with interesting conformational properties. This aspect can be leveraged in solid-state applications, enhancing the performance of materials used in electronics and photonics .

Comparative Analysis with Related Compounds

Here is a comparison table highlighting some related compounds:

Compound NameStructureUnique Features
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyridineStructureMethyl group instead of fluorine; potential different biological activity.
4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineStructureBromine substituent; may exhibit different pharmacological properties.
4-Fluoro-2-(phenyl)pyrazolo[1,5-a]pyrimidineStructureLacks chlorine; focuses on fluorinated derivatives' activity.

These comparisons illustrate how variations in substituents can significantly alter biological activities and applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents Key Features Biological Activity/Application Reference
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-fluorophenyl) High reactivity at C4 for further derivatization; fluorophenyl enhances lipophilicity Building block for kinase inhibitors
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-piperazinyl, 2-(4-fluorophenyl) Piperazine substitution improves solubility and receptor binding Potential CNS-targeting agents
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 4-sulfanyl, 2-(3-chloro-4-ethoxyphenyl) Sulfur-containing substituents enhance metabolic stability Anticancer candidate
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine 4-Cl, 2-(CF₃) Trifluoromethyl group increases electronegativity and bioavailability Intermediate for agrochemicals

Key Structural Insights :

  • Chlorine at C4 : Enhances reactivity for nucleophilic substitution, enabling diverse functionalization (e.g., piperazine or sulfanyl groups) .
  • Fluorophenyl at C2 : The 4-fluorophenyl group improves membrane permeability due to its hydrophobic nature, while fluorine atoms modulate electronic effects for target binding .

Functional Analogues with Related Heterocyclic Cores

Compound Class Core Structure Substituents Biological Activity (IC₅₀/EC₅₀) Key Findings Reference
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5), amine groups TLR7 antagonism (8.2–10 µM) Optimal activity with C4–C5 alkyl chains
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine 7-(4-Chlorophenyl), 2-phenylamino Antitumor (63.2 µM, MCF-7 cells) Moderate activity vs. doxorubicin
BIIB129 (BTK inhibitor) Pyrazolo[1,5-a]pyrazine Hinge-binder motif, acrylamide warhead BTK inhibition (sub-nanomolar) Covalent binding to Cys481 in BTK

Key Functional Insights :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit higher metabolic stability than pyrazolo[1,5-a]pyrimidines due to reduced ring strain .
  • Substituent Effects : Alkyl chains (e.g., C4–C5 in TLR7 antagonists) improve potency by enhancing hydrophobic interactions, while warheads (e.g., acrylamide in BIIB129) enable covalent target engagement .

Biological Activity

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to the pyrazolo[1,5-a]pyrazine class, which has been associated with various pharmacological properties.

  • Molecular Formula : C14H10ClN3
  • Molecular Weight : 271.71 g/mol
  • Structure : The compound's structure includes a pyrazolo[1,5-a]pyrazine core with chloro and fluorine substituents on the phenyl ring, enhancing its reactivity and biological activity .

Biological Activities

The biological activity of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has been explored in various studies, revealing its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Research indicates that compounds with similar pyrazolo scaffolds exhibit promising anticancer properties. For instance, derivatives have shown selective inhibition of critical kinases involved in cancer progression. The unique combination of chloro and fluorine in this compound may enhance its binding affinity to these targets .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, related compounds have shown effective antifungal activity with IC50 values indicating potent inhibition against specific fungal strains .

Enzyme Inhibition

Inhibitory studies have highlighted the compound's potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for immunosuppressive therapies. In vitro assays have confirmed that 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine exhibits significant activity compared to known DHODH inhibitors .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
    • The mechanism was linked to apoptosis induction through caspase activation.
  • Antifungal Activity Assessment :
    • A series of tests were conducted to assess antifungal efficacy against pathogens like Candida albicans and Aspergillus niger. Results showed that certain derivatives had lower IC50 values than standard antifungal agents .
  • Molecular Docking Studies :
    • Computational studies using molecular docking simulations suggested strong binding interactions between the compound and DHODH, supporting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazineStructureAnticancer, Antimicrobial
4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineStructureVaries based on bromine substitution
4-Fluoro-2-(phenyl)pyrazolo[1,5-a]pyrimidineStructureFocus on fluorinated derivatives' activity

This table highlights how variations in substituents can significantly alter biological activities and applications within the pyrazole class.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine?

The synthesis typically involves cyclization reactions of hydrazine derivatives with halogenated precursors. For example:

  • Cyclization of hydrazine intermediates : Reacting 4-fluorophenylhydrazine with chlorinated pyrazole-carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅) to form the pyrazolo[1,5-a]pyrazine core .
  • Palladium-catalyzed cross-coupling : Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling, leveraging the reactivity of the chlorine substituent at position 4 .
  • Multi-step functionalization : Sequential reactions (e.g., halogenation, esterification) to install substituents, as seen in structurally similar pyrazolo[1,5-a]pyrazines .

Q. Optimization parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions.
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .

Q. How is the molecular structure of this compound characterized?

Key characterization techniques include:

Technique Application Example Data
¹H/¹³C NMR Assigns proton/environment positions (e.g., aromatic protons, substituents)δ 7.8–8.2 ppm (aromatic H), δ 160–165 ppm (C-F)
Mass Spectrometry Confirms molecular weight and fragmentation patterns[M+H]⁺ m/z ≈ 288 (C₁₂H₈ClFN₃)
X-ray Diffraction Resolves crystal structure and substituent geometryBond angles: ~120° for fused pyrazole-pyrazine rings

For 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, SMILES notation would follow patterns observed in analogs: ClC1=CN2C(=NC=C2C3=CC=C(F)C=C3)C=N1 .

Q. What are the typical chemical reactions involving this compound?

  • Nucleophilic substitution : The chlorine atom at position 4 is replaced by amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups .
  • Oxidation/Reduction : Functionalization of the pyrazine ring (e.g., nitro group reduction to amine) .

Example :
Replacing Cl with morpholine in DMF at 100°C yields a morpholine-substituted derivative, enhancing solubility for biological assays .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide optimization?

SAR studies focus on:

  • Substituent effects : The 4-fluorophenyl group enhances target binding (e.g., kinase inhibition) compared to chlorophenyl analogs .
  • Electron-withdrawing groups : Chlorine at position 4 increases electrophilicity, facilitating nucleophilic attacks in prodrug designs .
  • Ring modifications : Fusing oxadiazole or oxazole rings (as in related compounds) improves metabolic stability .

Q. Methodology :

  • Bioisosteric replacement : Swap 4-fluorophenyl with 2,4-difluorophenyl to assess binding affinity changes .
  • Pharmacophore modeling : Align analogs with known inhibitors (e.g., kinase targets) to identify critical interactions .

Q. What computational tools predict the compound’s physicochemical properties?

  • Collision cross-section (CCS) prediction : Ion mobility-mass spectrometry (IM-MS) models estimate CCS values for gas-phase behavior, aiding in metabolite identification .
  • DFT calculations : Optimize ground-state geometry and predict NMR/IR spectra (e.g., using Gaussian or ORCA) .
  • Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR kinases) using AutoDock or Schrödinger .

Example : DFT calculations for 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine predicted a dipole moment of 4.2 D, influencing solubility .

Q. How can researchers resolve contradictions in biological activity data?

Contradictions arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
  • Solubility issues : Poor aqueous solubility may lead to false negatives; use DMSO concentrations <0.1% or prodrug formulations .
  • Metabolic instability : Rapid hepatic clearance in vivo vs. in vitro stability.

Q. Resolution strategies :

  • Dose-response validation : Repeat assays with standardized protocols .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites .

Q. How are reaction conditions optimized for high-yield synthesis?

  • Solvent screening : Test DMF, THF, and acetonitrile for cyclization efficiency .
  • Catalyst loading : Vary Pd(PPh₃)₄ from 1–5 mol% in cross-coupling reactions .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 12 hr conventional heating) .

Case study : Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate synthesis achieved 85% yield using Pd(OAc)₂ (2 mol%) and 80°C in DMF .

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